methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Description
Methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C31H31NO7 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data.
The molecular formula of the compound is C25H27NO5, and it has a molecular weight of 453.55 g/mol. Its predicted boiling point is approximately 601.6 °C, with a density of 1.28 g/cm³ and a pKa value of 0.76 .
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to hexahydroquinoline derivatives, including:
- Anti-inflammatory Activity : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Cytotoxic Effects : Investigations into the cytotoxicity of these compounds have shown promising results against various cancer cell lines.
- Calcium Channel Blocking : Certain derivatives exhibit calcium channel blocking properties which may contribute to their therapeutic effects in cardiovascular diseases.
Anti-inflammatory Effects
A study synthesized several hexahydroquinoline derivatives to evaluate their anti-inflammatory potential. Among these, the compound with a structure similar to this compound exhibited significant inhibition of transforming growth factor-beta 1 (TGF-b1) levels in LPS-induced inflammation models .
Cytotoxicity Against Cancer Cell Lines
In vitro studies using MTT assays assessed the cytotoxicity of various hexahydroquinoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives showed higher potency compared to standard chemotherapeutics like Doxorubicin . The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 0.082 |
Doxorubicin | MCF-7 | 0.055 |
Hexahydroquinoline Derivative A | HepG2 | 0.097 |
Hexahydroquinoline Derivative B | MCF-7 | 0.051 |
Molecular Docking Studies
Molecular modeling studies have been conducted to elucidate the binding interactions of these compounds with target proteins involved in inflammation and cancer progression. The results indicated that certain derivatives formed stable interactions with key amino acids in active sites of target proteins .
Properties
Molecular Formula |
C31H31NO7 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H31NO7/c1-6-38-25-10-8-18(14-26(25)36-4)19-12-22-29(23(33)13-19)28(27(17(3)32-22)31(35)37-5)21-15-39-24-9-7-16(2)11-20(24)30(21)34/h7-11,14-15,19,28,32H,6,12-13H2,1-5H3 |
InChI Key |
IDOBUNAFIPLMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OC)C4=COC5=C(C4=O)C=C(C=C5)C)C(=O)C2)OC |
Origin of Product |
United States |
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